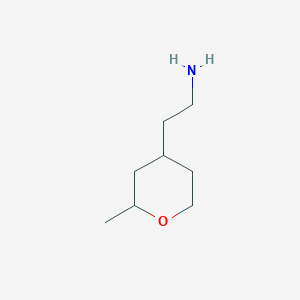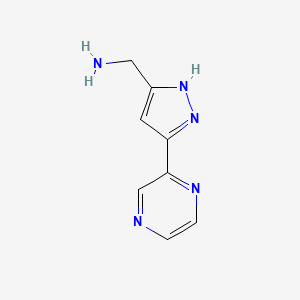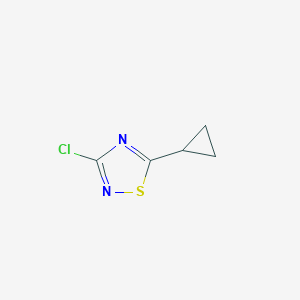
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Übersicht
Beschreibung
“3-Chloro-5-cyclopropyl-1,2,4-thiadiazole” is a chemical compound with the molecular formula C5H5ClN2S. It has a molecular weight of 160.63 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-cyclopropyl-1,2,4-thiadiazole” is 1S/C5H5ClN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 . The SMILES string is ClC1=NC(C2CC2)=NS1 .Physical And Chemical Properties Analysis
“3-Chloro-5-cyclopropyl-1,2,4-thiadiazole” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole: derivatives have been explored for their potential as antimicrobial agents. These compounds have shown significant activity against urease-positive microorganisms, which are often implicated in infections . The derivatives exhibit potent urease inhibitory activities, which is crucial since urease is a known virulence factor in pathogenic microorganisms .
Urease Inhibition for Therapeutic Applications
The inhibition of urease enzyme activity is a promising therapeutic approach against a variety of diseases caused by urease-producing bacteria. The derivatives of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole have been designed and synthesized to target this enzyme, showing competitive inhibition which could be beneficial in treating infections .
Antifungal Applications
Some analogs of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole have demonstrated significant antifungal activities. These compounds could be developed into antifungal medications, especially considering their low minimum inhibitory concentration (MIC) values compared to standard treatments like fluconazole .
Pharmacological Evaluations
In silico studies and pharmacological evaluations have been conducted on 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole derivatives. These studies help in understanding the interaction of these compounds with biological targets and can lead to the development of new drugs .
Chemical Synthesis and Design
The compound serves as a building block in chemical synthesis for creating a variety of structurally diverse molecules. Its unique structure allows for the design of new pharmacophores that can be used in drug discovery .
Cytotoxicity Studies
1,3,4-Thiadiazole: derivatives, which share a similar core structure with 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole , have been studied for their cytotoxic properties. These studies are crucial for developing new anticancer agents, as they help identify the relationship between structure and cytotoxic activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSSOBUMSYNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




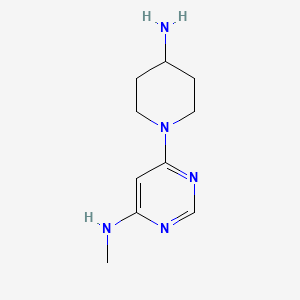

![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)
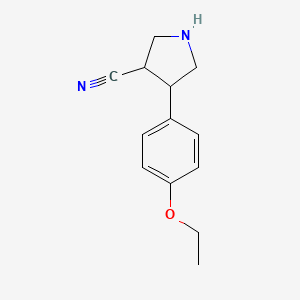



![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)
![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
